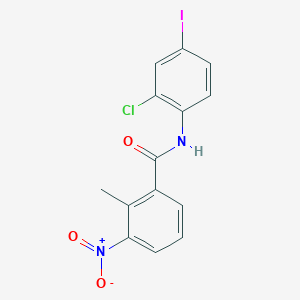![molecular formula C16H20O10P2 B3741352 [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid](/img/structure/B3741352.png)
[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid
Übersicht
Beschreibung
[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple phosphonomethoxy and phenoxy groups, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include the use of phosphonomethylation reactions, where phosphonomethoxy groups are introduced into the phenoxy structure through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethoxy groups to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the phenoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and influencing biological pathways. The presence of phosphonomethoxy groups allows for strong interactions with metal ions and other biomolecules, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid:
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Trimethoxyphenylsilane: A compound with a phenyl group and three methoxy groups, used in the synthesis of silanes and other organosilicon compounds.
Uniqueness
This compound stands out due to its multiple phosphonomethoxy and phenoxy groups, which provide unique chemical properties and reactivity
Eigenschaften
IUPAC Name |
[2-[2-[2-(phosphonomethoxy)phenoxy]ethoxy]phenoxy]methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O10P2/c17-27(18,19)11-25-15-7-3-1-5-13(15)23-9-10-24-14-6-2-4-8-16(14)26-12-28(20,21)22/h1-8H,9-12H2,(H2,17,18,19)(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWVFQZLXHANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC=C2OCP(=O)(O)O)OCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741276.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B3741283.png)

![2-(2-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3741299.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3741323.png)
![4-methyl-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B3741327.png)
![methyl 4-[(E)-[3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate](/img/structure/B3741366.png)

![(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B3741387.png)

![N-[4-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B3741395.png)

